1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O2/c31-22(25-18-3-5-19(6-4-18)28-10-12-32-13-11-28)17-2-1-9-29(14-17)20-7-8-21(27-26-20)30-16-23-15-24-30/h3-8,15-17H,1-2,9-14H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTAYJVQMTURSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperidine carboxamide backbone, which are significant for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this one have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). In particular, derivatives containing the triazole moiety have been shown to inhibit viral replication effectively:
- Efficacy Against HSV : Triazole-based compounds have been reported to reduce HSV plaque formation significantly, showcasing their potential as antiviral agents .
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes by inhibiting specific viral enzymes or host cell pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to this one have shown IC50 values in the micromolar range against colon carcinoma (e.g., HCT-116) and breast cancer (e.g., T47D) cell lines, indicating promising anticancer activity .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Inhibition of Protein Kinases
Another significant aspect of this compound is its potential as an inhibitor of protein kinases. Protein kinases play crucial roles in cell signaling pathways associated with cancer and other diseases:
- JAK Inhibition : Similar compounds have been identified as inhibitors of JAK kinases, which are involved in various inflammatory and autoimmune diseases . This inhibition could lead to therapeutic applications in conditions like rheumatoid arthritis and multiple sclerosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the triazole or piperidine moieties can significantly influence its potency and selectivity:
- Substituent Effects : Variations in substituents on the piperidine ring or modifications to the triazole ring can enhance binding affinity to target proteins or improve pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds closely related to this compound:
- Antiviral Efficacy Study : A study demonstrated that a related triazole compound exhibited an EC50 value of 5–28 μM against RSV, indicating strong antiviral properties .
- Cytotoxicity Assessment : Research on triazole derivatives revealed a range of IC50 values across different cancer cell lines, supporting their potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The triazole group is particularly noted for its antifungal activity, while the pyridazine moiety may contribute to antibacterial effects. Studies have shown that derivatives of similar compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer applications. Triazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
The piperidine and morpholine components may provide the ability to interact with specific enzymes involved in disease pathways. For instance, research into similar piperidine derivatives has shown promise in inhibiting enzymes linked to cancer progression and microbial resistance .
Synthesis and Characterization
A detailed study on the synthesis of related triazole compounds involved various characterization techniques such as NMR spectroscopy and mass spectrometry. These methods confirmed the successful formation of the desired compounds and provided insights into their structural integrity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins associated with cancer and infectious diseases. These studies suggest that the compound could effectively bind to active sites, potentially leading to inhibition of target functions .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole moiety exhibits nucleophilic and electrophilic reactivity due to its electron-rich nitrogen atoms. Key reactions include:
N-Alkylation/Arylation
The triazole’s N1 position can undergo alkylation or arylation under basic conditions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF yields N-methyl derivatives, as observed in analogous triazole-containing compounds .
Copper-Catalyzed Click Chemistry
The triazole ring is typically synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and alkyne under Cu(I) catalysis . While this step precedes the final compound’s synthesis, residual copper in the product may influence downstream reactivity (e.g., coordination with biological targets) .
Pyridazine Ring Modifications
The pyridazine ring’s electron-deficient nature enables electrophilic substitution and nucleophilic aromatic substitution (NAS):
Electrophilic Substitution
Halogenation (e.g., chlorination with POCl₃) occurs preferentially at the C5 position of pyridazine, as demonstrated in structurally related pyridazin-3-ylpiperidine derivatives.
Nucleophilic Aromatic Substitution
Replacement of leaving groups (e.g., Cl) with amines or alkoxides is feasible under thermal conditions. For instance, treatment with morpholine in DMSO at 100°C can introduce morpholine substituents .
Piperidine-Carboxamide Linker Reactions
The carboxamide group and piperidine ring participate in hydrolysis, reduction, and ring-opening reactions:
Hydrolysis of the Carboxamide
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding piperidine-3-carboxylic acid and 4-morpholinophenylamine. Kinetic studies on similar carboxamides show pseudo-first-order kinetics with activation energies of ~50 kJ/mol .
Reduction of the Piperidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated cyclohexane derivative, altering conformational flexibility.
Morpholinophenyl Substituent Reactivity
The morpholine group undergoes oxidation and ring-opening reactions:
Oxidation
Treatment with H₂O₂/CH₃COOH oxidizes morpholine’s nitrogen to a nitroxide radical, as confirmed by EPR spectroscopy in related morpholine derivatives .
Acid-Catalyzed Ring Opening
Strong acids (e.g., H₂SO₄) cleave the morpholine ring, generating ethanolamine intermediates .
Stability Under Physicochemical Conditions
Stability studies of analogous compounds reveal:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Amide hydrolysis | 12 h |
| pH 7.4 (buffer) | Minimal degradation | >30 days |
| UV light (254 nm) | Photooxidation of triazole | 4 h |
| Oxidative (H₂O₂) | Morpholine ring oxidation | 8 h |
Synthetic Routes and Byproducts
The compound is synthesized via a multi-step protocol:
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Triazole-Pyridazine Core Assembly : Cu(I)-catalyzed cycloaddition of 6-azidopyridazine-3-carbonitrile with propargyl alcohol, followed by nitrile hydrolysis to a carboxylic acid .
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Piperidine Coupling : EDC/HOBt-mediated amide bond formation between the pyridazine-triazole carboxylic acid and piperidine-3-amine .
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Morpholinophenyl Introduction : Buchwald-Hartwig coupling of a bromopyridazine intermediate with 4-morpholinoaniline .
Key byproducts include:
-
N-Acylurea (from carbodiimide-mediated coupling).
-
Triazole regioisomers (if cycloaddition conditions are suboptimal) .
Computational Insights
DFT calculations (B3LYP/6-31G*) predict:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, typically starting with pyridazine derivatives and functionalizing the piperidine and triazole moieties. Key steps include:
- Coupling reactions : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the morpholinophenyl group .
- Triazole introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
- Purification : Chromatography (e.g., flash column) or recrystallization in ethanol/dichloromethane improves purity (>95%) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd/Cu ratios) to mitigate side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation, triazole proton shifts, and morpholine group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~410–420 Da) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility : Moderately soluble in DMSO and DMF, poorly soluble in water. Use DMSO stock solutions (10–50 mM) for biological assays .
- Formulation : For in vitro studies, dilute stock solutions in PBS or culture media with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions (e.g., variable IC50 values across cancer cell lines) may arise from:
- Assay conditions : Differences in serum concentration, incubation time, or cell passage number .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
- Data normalization : Include positive controls (e.g., staurosporine for apoptosis) and use standardized protocols (e.g., MTT vs. CellTiter-Glo) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the triazole-pyridazine core?
- Core modifications : Replace pyridazine with pyrimidine or pyridine to assess impact on binding affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the triazole to modulate pharmacokinetics .
- Biological validation : Test analogs in kinase inhibition assays (e.g., p38 MAPK) or microbial growth inhibition models .
Q. How can researchers address stability issues during long-term storage or in biological matrices?
- Degradation pathways : Monitor hydrolytic cleavage of the carboxamide bond via LC-MS under accelerated conditions (pH 2–9, 40°C) .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or store lyophilized samples at -80°C in amber vials .
- In vivo stability : Use radiolabeled analogs (³H/¹⁴C) to track metabolite formation in plasma .
Q. What computational methods are effective for predicting target binding modes?
- Docking studies : Use Schrödinger Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess triazole-morpholine flexibility and binding persistence .
- Pharmacophore mapping : Align with known inhibitors (e.g., imidazo[1,2-b]pyridazines) to identify critical H-bond donors/acceptors .
Q. How can researchers validate in vitro findings in preclinical models while minimizing toxicity?
- Dosage optimization : Conduct maximum tolerated dose (MTD) studies in rodents, starting at 10 mg/kg and escalating to 100 mg/kg .
- Biomarker analysis : Measure serum ALT/AST levels and histopathological changes in liver/kidney tissues .
- PK/PD modeling : Use non-compartmental analysis (NCA) to correlate plasma concentrations with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
